molecular formula C10H11ClO3 B13099016 (R)-3-(3-Chlorophenoxy)butanoic acid

(R)-3-(3-Chlorophenoxy)butanoic acid

Cat. No.: B13099016
M. Wt: 214.64 g/mol
InChI Key: AHQBODRAYUTJOX-SSDOTTSWSA-N
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Description

®-3-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with an appropriate butanoic acid derivative. One common method is the esterification of 3-chlorophenol with ®-3-hydroxybutanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

Industrial production of ®-3-(3-Chlorophenoxy)butanoic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity ®-3-(3-Chlorophenoxy)butanoic acid.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-(3-chlorophenoxy)butanoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(3-chlorophenoxy)butanol or other reduced derivatives.

    Substitution: Formation of 3-(3-hydroxyphenoxy)butanoic acid or 3-(3-aminophenoxy)butanoic acid.

Scientific Research Applications

®-3-(3-Chlorophenoxy)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(3-Chlorophenoxy)butanoic acid: The enantiomer of ®-3-(3-Chlorophenoxy)butanoic acid, with similar chemical properties but different biological activities.

    3-(4-Chlorophenoxy)butanoic acid: A structural isomer with the chlorine atom in a different position on the phenyl ring.

    3-(3-Bromophenoxy)butanoic acid: A halogen-substituted analog with bromine instead of chlorine.

Uniqueness

®-3-(3-Chlorophenoxy)butanoic acid is unique due to its specific chiral configuration and the presence of the chlorine atom on the phenyl ring. This configuration can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

(3R)-3-(3-chlorophenoxy)butanoic acid

InChI

InChI=1S/C10H11ClO3/c1-7(5-10(12)13)14-9-4-2-3-8(11)6-9/h2-4,6-7H,5H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

AHQBODRAYUTJOX-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC(=O)O)OC1=CC(=CC=C1)Cl

Canonical SMILES

CC(CC(=O)O)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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